molecular formula C11H11N3O B13312922 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13312922
M. Wt: 201.22 g/mol
InChI Key: KAFAQGLINIDDSG-UHFFFAOYSA-N
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Description

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromoacetylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrazole or pyridine rings.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)10-3-4-11(9(2)15)12-6-10/h3-7H,1-2H3

InChI Key

KAFAQGLINIDDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C

Origin of Product

United States

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